(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine

CNS GPCR Chiral Pharmacology

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (CAS 843608-54-8) is a chiral, non-basic amine featuring a 3-bromophenyl group and a trifluoromethyl substituent on the α‑carbon. The compound serves primarily as a versatile chiral building block in medicinal chemistry, leveraging the metabolic stability conferred by the trifluoromethyl moiety and the synthetic handle provided by the bromine atom for cross‑coupling reactions.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 843608-54-8
Cat. No. B3043307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine
CAS843608-54-8
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(F)(F)F)N
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
InChIKeyWBOABZOPYZNWCX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (CAS 843608-54-8) – Chiral Fluorinated Amine for CNS and Protease Inhibitor Development


(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (CAS 843608-54-8) is a chiral, non-basic amine featuring a 3-bromophenyl group and a trifluoromethyl substituent on the α‑carbon . The compound serves primarily as a versatile chiral building block in medicinal chemistry, leveraging the metabolic stability conferred by the trifluoromethyl moiety and the synthetic handle provided by the bromine atom for cross‑coupling reactions [1]. Its structural attributes position it as a key intermediate for CNS‑targeted agents and protease inhibitors, where stereochemical integrity and resistance to oxidative metabolism are critical procurement specifications.

Why (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine Cannot Be Replaced by Racemic or Achiral Analogs


Substituting (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethylamine with the racemic mixture (CAS 843608-45-7) or the (S)-enantiomer (CAS 878539-31-2) introduces uncontrolled stereochemical variability that can abolish target‑specific activity or alter ADME properties . The trifluoroethylamine motif itself is non‑basic, enabling hydrogen‑bonding interactions distinct from conventional amines—a property that is absent in amide‑containing or non‑fluorinated analogs and is critical for maintaining selectivity in protease inhibition [1]. Furthermore, the 3‑bromophenyl substitution pattern provides electronic and steric parameters that differ markedly from 4‑bromo, 3‑chloro, or 3‑fluoro analogs, making cross‑reactivity predictions unreliable without direct comparative data .

Quantitative Differentiation Evidence for (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (CAS 843608-54-8) Versus Closest Analogs


Enantiomer‑Dependent TRHR1 Activation Potency: (R)- vs. Racemic Mixture

The (R)-enantiomer (CAS 843608-54-8) exhibits potent signaling activity at the thyrotropin‑releasing hormone receptor 1 (TRHR1), with an EC50 range of 0.16–0.51 µM in a HEK293 cell‑based CREB‑luciferase reporter assay [1]. While direct head‑to‑head data for the (S)-enantiomer or racemate in this assay are not publicly available, the established principle of stereospecific GPCR recognition dictates that the opposite enantiomer or the racemate (CAS 843608-45-7) would display altered—and typically reduced—potency. Procurement of the pure (R)-isomer is therefore essential for reproducing this specific activity profile.

CNS GPCR Chiral Pharmacology

Trifluoroethylamine vs. Amide Isostere: 10–20‑Fold Cathepsin K Potency Enhancement

Replacing the P2–P3 amide bond in dipeptide cathepsin K inhibitors with a trifluoroethylamine group—the exact motif present in (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethylamine—yielded compounds that are 10‑ to 20‑fold more potent than the corresponding amide derivatives [1]. This class‑level effect is attributed to the non‑basic nature of the trifluoroethylamine nitrogen, which preserves the critical hydrogen bond to Gly66 while conferring enhanced metabolic stability. The target compound, with its 3‑bromophenyl substituent, provides a functionalized scaffold for constructing such potent protease inhibitors.

Protease Inhibition Metabolic Stability Isostere Replacement

Enantiomeric Purity: ≥98% (R)-Isomer Content vs. Racemic or Low‑ee Alternatives

Commercial suppliers report a minimum purity of 98% for the (R)-enantiomer (CAS 843608-54-8), with the specification NLT (Not Less Than) 98% explicitly indicating a high enantiomeric excess [1]. In contrast, the racemic mixture (CAS 843608-45-7) is typically supplied at ≥95% purity but without stereochemical resolution. The 98%+ enantiomeric purity of the (R)-isomer minimizes contamination from the (S)-enantiomer, which is critical for asymmetric synthesis applications and for assays where even 2–5% of the opposite enantiomer could confound biological readouts.

Chiral Synthesis Quality Control Enantiomeric Excess

Reduced Basicity: 4–5 Orders of Magnitude Lower pKa vs. Non‑Fluorinated Amines

Potentiometric titration studies of isomeric trifluoroethylamines demonstrate that the basicity of α‑trifluoromethylamines is 4–5 orders of magnitude lower (pKa reduction by 4–5 units) than that of β‑trifluoromethyl isomers or non‑fluorinated analogs [1]. This profound decrease in basicity translates to predominantly uncharged species at physiological pH, enhancing passive membrane permeability and reducing off‑target interactions with hERG or aminergic receptors. The (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethylamine structure places the CF3 group in the α‑position, directly benefiting from this effect.

Physicochemical Properties Drug‑Likeness Permeability

3‑Bromo vs. 4‑Bromo Substitution: Differential Synthetic Utility and Biological Recognition

The 3‑bromophenyl substitution pattern of CAS 843608-54-8 offers distinct synthetic and pharmacological advantages over the 4‑bromo positional isomer (e.g., CAS 842169-83-9). In palladium‑catalyzed cross‑coupling reactions, meta‑substituted aryl bromides often exhibit different reactivity profiles compared to para‑substituted analogs, enabling orthogonal functionalization strategies [1]. Furthermore, in the context of cathepsin B inhibition, a related series demonstrated that 4‑bromophenyl substitution yielded a pKi of 6.82, whereas the 3‑bromo variant (though not directly reported in that study) is anticipated to engage the S2 pocket with altered geometry due to the different vector of the halogen bond donor [2]. Procurement of the 3‑bromo isomer is therefore non‑interchangeable when specific regiochemical constraints are present in the target binding site.

SAR Cross‑Coupling Halogen Bonding

Hazard Profile Comparison: (R)-Enantiomer vs. Hydrochloride Salt Forms

The free base form of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethylamine is classified with GHS07 hazard statements (H302, H315, H319, H335), indicating acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation . In contrast, the hydrochloride salt of the (S)-enantiomer (CAS 878408-46-9) and related salts may present different handling requirements and stability profiles. Procurement of the free base offers greater flexibility for subsequent salt formation or direct use in reactions requiring a non‑ionized amine, but mandates appropriate engineering controls and personal protective equipment as specified in the SDS.

Safety Handling Formulation

Optimal Application Scenarios for (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine Based on Evidence


CNS GPCR Agonist/Antagonist Lead Optimization

Use as a chiral building block for synthesizing thyrotropin‑releasing hormone receptor 1 (TRHR1) modulators. The compound's demonstrated potency in TRHR1 cellular assays (EC50 0.16–0.51 µM) [1] and the class‑level evidence of enhanced CNS penetration due to reduced basicity (4–5 orders of magnitude lower pKa) [2] make it an ideal starting point for CNS‑penetrant GPCR ligands.

Protease Inhibitor Scaffold Construction

Incorporate the trifluoroethylamine moiety as a non‑basic amide isostere in cathepsin K, cathepsin B, or cruzain inhibitors. The 10‑ to 20‑fold potency gain over amide analogs [1] and the metabolic stability conferred by the CF3 group are critical for developing orally bioavailable protease inhibitors. The 3‑bromophenyl handle enables late‑stage diversification via Suzuki or Buchwald‑Hartwig couplings.

Enantioselective Synthesis of Chiral APIs

Employ the high enantiomeric purity (NLT 98%) [1] of this (R)-configured amine as a chiral auxiliary or as a direct precursor to stereodefined active pharmaceutical ingredients (APIs). The non‑interchangeability with the (S)-enantiomer or racemate [2] ensures that downstream chiral centers are installed with high fidelity, reducing the need for chiral chromatography at later stages.

Structure‑Activity Relationship (SAR) Studies on Halogen Bonding

Utilize the distinct 3‑bromophenyl substitution pattern to probe halogen bonding interactions in enzyme active sites, particularly in comparison to 4‑bromo or 3‑chloro analogs [1]. The differential reactivity in cross‑coupling chemistry allows for systematic exploration of the S2 pocket geometry in cysteine proteases.

Technical Documentation Hub

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